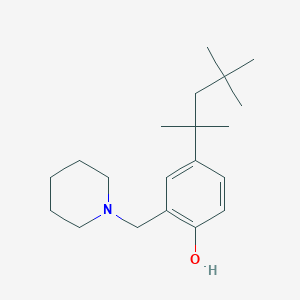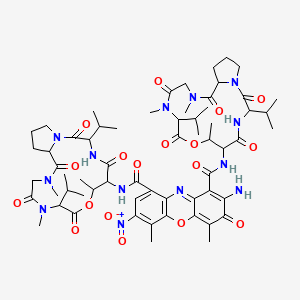
Actinomycin D, 7-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Actinomycin D, 7-nitro- is a derivative of actinomycin D, a well-known antibiotic and anti-tumor agent. Actinomycin D itself is a chromopeptide antibiotic produced by Streptomyces species and is widely used in cancer treatment due to its ability to inhibit DNA transcription
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Actinomycin D, 7-nitro- involves the nitration of actinomycin D. This process typically requires the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 7-position of the actinomycin D molecule .
Industrial Production Methods
Industrial production of Actinomycin D, 7-nitro- follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces species to produce actinomycin D, followed by chemical modification to introduce the nitro group at the desired position. The product is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
Actinomycin D, 7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Reduction: The major product is 7-aminoactinomycin D.
Substitution: Depending on the nucleophile used, various substituted derivatives of actinomycin D can be obtained.
科学研究应用
Actinomycin D, 7-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a probe to study DNA interactions and the effects of chemical modifications on biological activity.
Biology: Employed in studies of gene expression and regulation due to its ability to inhibit RNA synthesis.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in combination with other drugs to enhance therapeutic efficacy
Industry: Utilized in the development of new antibiotics and anti-cancer drugs.
作用机制
Actinomycin D, 7-nitro- exerts its effects by binding to DNA and inhibiting RNA synthesis. The nitro group enhances its binding affinity to DNA, making it a potent inhibitor of transcription. The compound intercalates into the DNA helix, preventing the elongation of RNA chains by RNA polymerase. This leads to a decrease in mRNA production and subsequent protein synthesis .
相似化合物的比较
Similar Compounds
Actinomycin D: The parent compound, widely used in cancer treatment.
7-aminoactinomycin D: A derivative with an amino group at the 7-position, used in fluorescence microscopy.
7-hydroxyactinomycin D: Another derivative with a hydroxyl group at the 7-position, studied for its biological activity.
Uniqueness
Actinomycin D, 7-nitro- is unique due to the presence of the nitro group, which enhances its DNA-binding affinity and potentially its anti-cancer activity. This modification allows for more effective inhibition of RNA synthesis compared to other derivatives .
属性
CAS 编号 |
6184-25-4 |
|---|---|
分子式 |
C62H85N13O18 |
分子量 |
1300.4 g/mol |
IUPAC 名称 |
2-amino-4,6-dimethyl-7-nitro-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H85N13O18/c1-26(2)42-59(85)73-21-17-19-35(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)91-32(11)44(55(81)65-42)67-53(79)34-23-37(75(89)90)30(9)51-46(34)64-47-40(41(63)50(78)31(10)52(47)93-51)54(80)68-45-33(12)92-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)36-20-18-22-74(36)60(86)43(27(3)4)66-56(45)82/h23,26-29,32-33,35-36,42-45,48-49H,17-22,24-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80) |
InChI 键 |
MAGBENPDGUMOCL-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




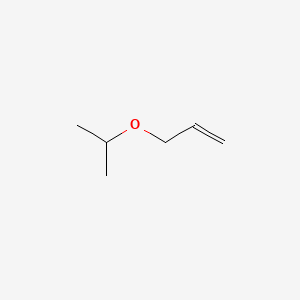
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)
![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)
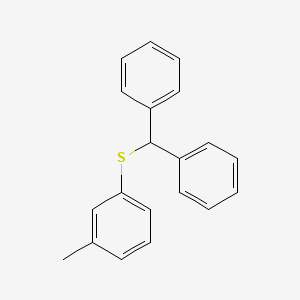
![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)

![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)

![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
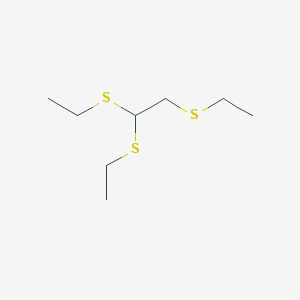
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
